N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide
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Overview
Description
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a naphthalene moiety with a sulfonylphenyl group and a pyridinylpiperidine unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-2-carboxylic acid, which undergoes a series of reactions including sulfonylation, amide formation, and coupling with the pyridinylpiperidine unit. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylphenyl derivatives and naphthalene-based compounds. Examples include:
- N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide
- N-(pyridin-2-yl)amides
Uniqueness
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.
Biological Activity
N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)naphthalene-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a pyridine ring, a piperidine ring, and a sulfonamide group, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the sensitivity of cancer cells to chemotherapy by preventing them from repairing DNA damage .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of cancer cell proliferation, particularly in BRCA-deficient cell lines. The half-maximal inhibitory concentration (IC50) values for PARP inhibition were reported to be as low as 3.8 nM, indicating potent activity against this target .
In Vivo Studies
In vivo studies conducted on xenograft models have shown that the compound can effectively suppress tumor growth in BRCA-deficient cancers. These findings suggest its potential as a therapeutic agent for specific cancer types, particularly those associated with defective DNA repair pathways .
Pharmacokinetics
Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, which are essential for its efficacy as a therapeutic agent. Studies have reported that the compound exhibits good bioavailability and metabolic stability, making it suitable for further development in clinical settings .
Toxicity Profile
Toxicity assessments have been performed to evaluate the safety profile of this compound. Initial results indicate that it has a manageable toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models. Ongoing studies aim to further elucidate the long-term safety and potential side effects associated with its use .
Case Study 1: Cancer Treatment
A study published in Cancer Research investigated the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced tumor regression rates compared to chemotherapy alone, particularly in BRCA-deficient tumors. This suggests that the compound may serve as an effective adjuvant therapy in treating specific types of cancer .
Case Study 2: Neurological Disorders
Another research effort explored the potential neuroprotective effects of this compound against neurodegenerative diseases. The findings revealed that it could modulate neuroinflammatory pathways and promote neuronal survival under stress conditions, indicating its versatility beyond oncology applications .
Data Tables
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H22N4O3S |
Molecular Weight | 438.52 g/mol |
IC50 (PARP Inhibition) | 3.8 nM |
EC50 (Cell Proliferation) | 10–100 nM |
Study Type | Findings |
---|---|
In Vitro Cancer Cell Assay | Significant proliferation inhibition |
In Vivo Xenograft Model | Effective tumor growth suppression |
Toxicity Assessment | Manageable safety profile |
Properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(22-11-10-20-6-1-2-7-21(20)18-22)29-24-12-14-25(15-13-24)34(32,33)30-17-4-3-9-26(30)23-8-5-16-28-19-23/h1-2,5-8,10-16,18-19,26H,3-4,9,17H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGGOMYLMIIZOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.